molecular formula C21H21NO4 B3663846 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

Cat. No.: B3663846
M. Wt: 351.4 g/mol
InChI Key: BNYRBAMPCFBPJQ-UHFFFAOYSA-N
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Description

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is a synthetic organic compound belonging to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide typically involves the reaction of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid
  • Ethyl (2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl)oxyacetate
  • 7-acetoxy-4-methyl-chromen-2-one

Uniqueness

2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-4-14-10-17-16(15-8-6-5-7-9-15)11-21(24)26-19(17)12-18(14)25-13-20(23)22(2)3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYRBAMPCFBPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)N(C)C)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
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2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
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2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
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2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide

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